molecular formula C15H19N3O3S B2960744 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine CAS No. 761419-02-7

1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine

Cat. No. B2960744
CAS RN: 761419-02-7
M. Wt: 321.4
InChI Key: ADKTZYATRMFBCT-UHFFFAOYSA-N
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Description

The compound “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also features a 1,3,4-oxadiazole ring, which is known for its wide range of biological activities .

Scientific Research Applications

Antituberculosis Activity

Compounds containing the 1,3,4-oxadiazole ring substituted with a furyl group have been synthesized and tested for their antituberculosis properties. For example, alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds have shown activity against Mycobacterium tuberculosis, indicating the potential of such structures in developing antituberculosis agents (Mir, Siddiqui, & Comrie, 1991).

Antimicrobial Properties

New C-furyl glycosides bearing substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. Many of the synthesized compounds revealed moderate to high antimicrobial activity, demonstrating the utility of these structures in the search for new antimicrobial agents (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011).

Antimycobacterial Activity

Oxadiazole derivatives have been synthesized and evaluated for their antimycobacterial activity against M. tuberculosis H(37)Rv and INH-resistant M. tuberculosis, with some compounds showing promising results. This highlights the potential of oxadiazole derivatives in treating tuberculosis and possibly other mycobacterial infections (Ali & Shaharyar, 2007).

Synthesis and Evaluation for Biological Activities

The synthesis and evaluation of 1,3,4-oxadiazoles and their derivatives have been a subject of research due to their potential biological activities. Studies have focused on the synthesis of these compounds and their evaluation for various biological activities, including antimicrobial and antifungal properties, further underscoring the versatility and potential applications of these compounds in medicinal chemistry and drug discovery (Fuloria, Singh, Shaharyar, & Ali, 2009).

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-6-11(2)8-18(7-10)13(19)9-22-15-17-16-14(21-15)12-4-3-5-20-12/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKTZYATRMFBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329255
Record name 1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

761419-02-7
Record name 1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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